molecular formula C15H19N3O6S B11271668 ethyl 5-[(3,4-dimethoxybenzyl)sulfamoyl]-1H-pyrazole-4-carboxylate

ethyl 5-[(3,4-dimethoxybenzyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B11271668
M. Wt: 369.4 g/mol
InChI Key: FJCIWABIWSWSPH-UHFFFAOYSA-N
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Description

ETHYL 5-{[(3,4-DIMETHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(3,4-DIMETHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with sodium sulfamate to form the intermediate 3,4-dimethoxybenzylsulfamate. This intermediate is then reacted with ethyl 1H-pyrazole-4-carboxylate under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(3,4-DIMETHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

ETHYL 5-{[(3,4-DIMETHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(3,4-DIMETHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
  • 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

ETHYL 5-{[(3,4-DIMETHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific chemical properties and potential biological activities that are not observed in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H19N3O6S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 5-[(3,4-dimethoxyphenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C15H19N3O6S/c1-4-24-15(19)11-9-16-18-14(11)25(20,21)17-8-10-5-6-12(22-2)13(7-10)23-3/h5-7,9,17H,4,8H2,1-3H3,(H,16,18)

InChI Key

FJCIWABIWSWSPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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